tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate
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Overview
Description
N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a hydroxy-methoxyphenyl group and a tert-butoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and tert-butoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The tert-butoxy group also adds steric hindrance, affecting the compound’s overall stability and interaction with other molecules .
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-8-9-5-6-10(16)11(7-9)18-4/h5-8,16H,1-4H3,(H,15,17)/b14-8+ |
InChI Key |
MOVJGFNVOKWKTM-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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